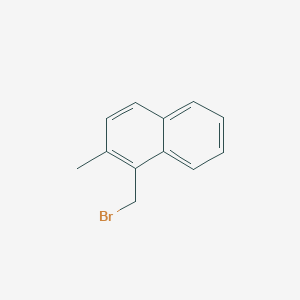

1-(Bromomethyl)-2-methylnaphthalene

Description

Contextualization within Halogenated Naphthalene (B1677914) Derivatives Research

Halogenated naphthalenes are a class of compounds that have been extensively studied for their diverse properties and applications. google.comgoogle.com The introduction of a halogen atom, such as bromine, onto the naphthalene scaffold can significantly alter its electronic properties and reactivity, making these derivatives valuable precursors in various synthetic pathways. dergipark.org.tr Research in this area has led to the development of materials with enhanced insulating properties and intermediates for pharmaceuticals and agricultural chemicals. google.comgoogle.com

Naphthalene derivatives, in general, are recognized as important scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties. researchgate.netijpsjournal.comnih.gov The presence of a halogen provides a handle for further chemical modifications, enabling the creation of a diverse library of compounds for biological screening. dergipark.org.tr

Role as a Versatile Synthetic Building Block in Organic Chemistry

The primary significance of 1-(bromomethyl)-2-methylnaphthalene lies in its role as a versatile synthetic intermediate. ontosight.aiontosight.ai The bromomethyl group (-CH2Br) is a highly reactive functional group that can readily participate in various nucleophilic substitution reactions. This allows for the introduction of the 2-methylnaphthalene (B46627) moiety into a wide range of organic molecules.

Several methods have been developed for the synthesis of bromomethylnaphthalenes, often involving the bromination of the corresponding methylnaphthalene. prepchem.comprepchem.comtandfonline.com For instance, 1-(bromomethyl)naphthalene (B1266630) can be synthesized from 1-methylnaphthalene (B46632) using N-bromosuccinimide (NBS) and a radical initiator like azo-bis-isobutyronitrile. prepchem.com A similar approach can be envisioned for the synthesis of this compound from 2-methylnaphthalene.

The reactivity of the bromomethyl group makes it a valuable tool for chemists to construct complex molecular architectures. It can be used to introduce the naphthalene core into polymers, dyes, and fluorescent materials. ontosight.ai Furthermore, its application as a building block extends to the synthesis of biologically active compounds. ontosight.ai

Overview of Contemporary Research Directions

Current research involving this compound and related compounds continues to explore their synthetic utility and potential applications. The development of more efficient and selective synthesis methods remains an active area of investigation. dergipark.org.trtandfonline.com For example, researchers have explored visible light irradiation to improve the selectivity of benzylic bromination of dimethylnaphthalenes. oup.com

In materials science, the focus is on incorporating naphthalene derivatives into novel polymers and organic electronic materials, leveraging their unique photophysical and electronic properties. ontosight.ai In medicinal chemistry, the emphasis is on using these building blocks to create new therapeutic agents with improved efficacy and reduced side effects. nih.gov The exploration of naphthalene derivatives as antimicrobials is a particularly promising avenue of research. researchgate.netijpsjournal.com

The table below summarizes some key properties of related naphthalene compounds.

| Property | 1-Bromo-2-methylnaphthalene (B105000) synquestlabs.com | 2-(Bromomethyl)naphthalene (B188764) sigmaaldrich.com | 1-(Bromomethyl)naphthalene nih.gov | 2-Methylnaphthalene nih.gov |

| Molecular Formula | C11H9Br | C11H9Br | C11H9Br | C11H10 |

| Molecular Weight | 221.097 g/mol | 221.09 g/mol | 221.09 g/mol | 142.20 g/mol |

| Boiling Point | 296 °C | 213 °C/100 mmHg | - | 244-245 °C |

| Melting Point | - | 51-54 °C | 56 °C | 34-36 °C |

| CAS Number | 2586-62-1 | 939-26-4 | 86-89-5 | 91-57-6 |

Properties

IUPAC Name |

1-(bromomethyl)-2-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIPWBHOPWKEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456663 | |

| Record name | Naphthalene, 1-(bromomethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61172-29-0 | |

| Record name | Naphthalene, 1-(bromomethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromomethyl 2 Methylnaphthalene

Regioselective Benzylic Bromination Techniques

The selective introduction of a bromine atom at the benzylic position of 2-methylnaphthalene (B46627) is a critical transformation. Several methods have been developed to achieve this with high regioselectivity, minimizing the formation of undesired isomers.

Radical Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the free-radical bromination of allylic and benzylic positions. masterorganicchemistry.comorganic-chemistry.org The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or azo-bis-isobutyronitrile (AIBN), or by light. masterorganicchemistry.comprepchem.comprepchem.com The key advantage of NBS is that it provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com

In the synthesis of 1-bromo-2-(bromomethyl)naphthalene, 1-bromo-2-methylnaphthalene (B105000) is treated with NBS and a catalytic amount of benzoyl peroxide in a solvent like carbon tetrachloride, followed by heating at reflux. prepchem.com Similarly, 2-(bromomethyl)naphthalene (B188764) can be prepared from 2-methylnaphthalene using NBS and AIBN in carbon tetrachloride. prepchem.com The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain.

Table 1: Radical Bromination of Methylnaphthalenes with NBS

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

| 1-Bromo-2-methylnaphthalene | NBS, Benzoyl Peroxide | Carbon Tetrachloride | 1-Bromo-2-(bromomethyl)naphthalene | Not specified | prepchem.com |

| 2-Methylnaphthalene | NBS, Azo-bis-isobutyronitrile | Carbon Tetrachloride | 2-(Bromomethyl)naphthalene | 60% | prepchem.com |

| 1-Methylnaphthalene (B46632) | NBS, Azo-bis-isobutyronitrile | Carbon Tetrachloride | 1-(Bromomethyl)naphthalene (B1266630) | 60% | prepchem.com |

Photobromination Strategies and Mechanistic Insights

Photobromination offers an alternative method for benzylic bromination, often providing higher selectivity and yields compared to thermally initiated methods. oup.com The reaction is initiated by the photochemical cleavage of the bromine-bromine bond or the nitrogen-bromine bond in NBS. oup.comacs.org

Visible light irradiation has been shown to be particularly effective for the selective photobromination of methyl groups on arenes with NBS. oup.com For instance, the photobromination of 1-methylnaphthalene with NBS in carbon tetrachloride with light of wavelengths longer than 390 nm quantitatively yields 1-(bromomethyl)naphthalene. oup.com In contrast, using UV light can lead to the formation of chlorinated byproducts. oup.com The mechanism of photobromination with elemental bromine is believed to proceed through a free-radical chain reaction. acs.org The rate of this reaction is influenced by the stability of the resulting benzylic radical. vedantu.com

Table 2: Photobromination of Methylnaphthalenes

| Starting Material | Brominating Agent | Solvent | Light Source | Product | Yield | Reference |

| 1-Methylnaphthalene | NBS | Carbon Tetrachloride | Visible light (λ > 390 nm) | 1-(Bromomethyl)naphthalene | Quantitative | oup.com |

| 2,6-Dimethylnaphthalene | NBS (2.2 equiv) | Benzene (B151609) | Visible light | 2,6-Bis(bromomethyl)naphthalene | Quantitative | oup.com |

| 2-Methylnaphthalene | Bromine | Not specified | Not specified | 2-(Bromomethyl)naphthalene and byproducts | Not specified | acs.org |

Metal-Catalyzed Benzylic Bromination Approaches (e.g., Lanthanum Acetate (B1210297) Hydrate)

Metal catalysts can also be employed to achieve selective benzylic bromination. A practical synthesis of 2-(bromomethyl)naphthalene involves the reaction of 2-methylnaphthalene with bromine in heptane (B126788) in the presence of lanthanum acetate hydrate (B1144303). tandfonline.comresearchgate.net This method provides a selective route to the desired product. While the specific mechanism with lanthanum acetate hydrate is not detailed in the provided search results, metal-catalyzed halogenations often proceed through mechanisms that can differ from free-radical pathways, potentially offering unique selectivity profiles.

Alternative Synthetic Routes to Related Bromomethyl Naphthalene (B1677914) Systems (e.g., 2-bromo-3-(bromomethyl)naphthalene)

Beyond the direct bromination of methylnaphthalenes, alternative multi-step synthetic sequences have been developed to access more complex bromomethyl naphthalene derivatives.

Multi-step Sequences involving Birch Reduction and Cyclopropane (B1198618) Intermediates

An efficient, transition metal-free synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been reported starting from naphthalene. bohrium.comdergipark.org.trresearchgate.net This multi-step process involves:

Birch Reduction: Naphthalene is first reduced to 1,4-dihydronaphthalene (B28168). bohrium.comdergipark.org.trresearchgate.net The Birch reduction is a versatile reaction in organic synthesis that reduces aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) or an amine, in the presence of an alcohol. pharmaguideline.combyjus.commpaathshaala.comwikipedia.org

Cyclopropanation: The resulting 1,4-dihydronaphthalene reacts with dichlorocarbene, generated in situ from chloroform (B151607) and potassium tert-butoxide, to form a dichlorocyclopropane intermediate. bohrium.comdergipark.org.trresearchgate.net

Formation of a Naphthocyclopropane and Ring Opening: This intermediate is then treated with potassium tert-butoxide to yield 1H-cyclopropa[b]naphthalene. bohrium.comdergipark.org.trresearchgate.net Subsequent bromination of this cyclopropane intermediate with molecular bromine leads to the ring-opened product, 2-bromo-3-(bromomethyl)naphthalene, in high yield. dergipark.org.tr

This method provides a modular and cost-effective route to this specific bromomethylnaphthalene derivative. bohrium.comdergipark.org.trresearchgate.net

Transition Metal-Free Synthetic Protocols

The synthesis of 2-bromo-3-(bromomethyl)naphthalene described above is a prime example of a transition metal-free synthetic protocol. bohrium.comdergipark.org.trresearchgate.net Such methods are gaining increasing attention in synthetic chemistry due to their potential for lower cost, reduced toxicity, and simplified purification procedures. Another example of a transition metal-free approach is the synthesis of 3-bromo-2-(bromomethyl)naphthalene from 3-bromo-2-naphthalenyl methanol (B129727) using phosphorus tribromide in diethyl ether. prepchem.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of 1-(Bromomethyl)-2-methylnaphthalene hinges on the careful control of reaction parameters. The primary challenge is to favor the intended benzylic bromination over the competing electrophilic substitution on the naphthalene ring.

The choice of solvent plays a pivotal role in determining the outcome of the NBS bromination of 2-methylnaphthalene. The solvent's polarity can influence the reaction pathway, affecting both the yield and the regioselectivity. Generally, non-polar solvents are preferred for benzylic bromination with NBS to suppress the formation of undesired byproducts.

Research on the bromination of 2-methylnaphthalene and related compounds has shown that polar solvents can promote the unwanted electrophilic addition of bromine to the aromatic ring. For instance, conducting the bromination of 2-methylnaphthalene in a polar aprotic solvent like acetonitrile (B52724) has been found to yield 1-bromo-2-methylnaphthalene, a product of nuclear bromination, as the major product, thus demonstrating poor selectivity. nankai.edu.cn Similarly, studies on related dimethylnaphthalenes revealed that while the reaction is faster in acetonitrile, it also leads to bromination on the naphthalene nucleus. In contrast, non-polar solvents such as carbon tetrachloride (CCl₄), heptane, and benzene are frequently employed to enhance selectivity towards the desired benzylic product. researchgate.netmdpi.com In particular, benzene has been noted as an effective solvent for increasing the selectivity of photobromination reactions. mdpi.com

The table below summarizes the general effect of solvent choice on the selectivity of the bromination of 2-methylnaphthalene.

| Solvent Type | Example Solvents | Primary Reaction Pathway | Selectivity for this compound |

|---|---|---|---|

| Non-Polar | Carbon Tetrachloride (CCl₄), Heptane, Benzene | Free-Radical Benzylic Bromination | High |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Electrophilic Nuclear Bromination | Low |

| Aqueous Biphasic | Water-Toluene | Free-Radical Benzylic Bromination | High (for related compounds) |

This table illustrates the generalized effects of solvent polarity on the bromination of 2-methylnaphthalene, based on findings from various studies. nankai.edu.cnmdpi.com

Photochemical initiation is a key strategy for enhancing the efficiency and selectivity of the synthesis of this compound. The reaction proceeds via a free-radical chain mechanism, which requires an initial energy input to generate bromine radicals from NBS. libretexts.org This initiation can be achieved using a chemical radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal conditions, or alternatively, through the application of light (photons). organic-chemistry.orgresearchgate.net

The use of light, particularly visible light, has been described as highly effective for increasing the selectivity of benzylic bromination of methylnaphthalenes and related compounds. mdpi.comscirp.org Light provides the energy for the homolytic cleavage of the N-Br bond in NBS, starting the radical chain reaction. This method often allows the reaction to proceed at lower temperatures compared to thermal initiation, which can help to suppress side reactions and improve the selectivity for the desired product. Research has shown that in the absence of light, the photochemical bromination of similar substrates effectively ceases, highlighting the crucial role of photons in driving the reaction. mdpi.com

The table below outlines the comparison between photochemical and thermal initiation methods for the benzylic bromination of 2-methylnaphthalene.

| Initiation Method | Conditions | Key Advantages | Reported Observations |

|---|---|---|---|

| Photochemical | Visible Light (e.g., incandescent bulb, LED) at ambient or slightly elevated temperature | High selectivity, mild reaction conditions, reduced side reactions | Described as "extremely effective" for increasing selectivity in related systems. mdpi.com |

| Thermal | Heat (reflux) with a chemical radical initiator (e.g., AIBN, BPO) | Does not require specialized photochemical equipment | Can be less selective and may require higher temperatures, potentially leading to byproducts. |

This table compares the general characteristics of photochemical and thermal initiation for the synthesis of this compound. researchgate.netmdpi.comscirp.org

Elucidating the Reactivity and Reaction Mechanisms of 1 Bromomethyl 2 Methylnaphthalene

Nucleophilic Substitution Reactions at the Bromomethyl Center

Nucleophilic substitution is a fundamental reaction class for 1-(bromomethyl)-2-methylnaphthalene, where the bromide ion, an effective leaving group, is displaced by a wide range of nucleophiles. These reactions typically proceed via either an S(_N)1 or S(_N)2 mechanism. The benzylic nature of the substrate allows for the potential formation of a resonance-stabilized benzylic carbocation, which would favor an S(_N)1 pathway. Conversely, the primary nature of the electrophilic carbon also permits a direct backside attack by the nucleophile, characteristic of an S(_N)2 mechanism. The prevailing mechanism is influenced by factors such as the strength of the nucleophile, solvent polarity, and reaction temperature.

The synthesis of naphthylmethyl alcohols and ethers from this compound serves as a classic example of nucleophilic substitution. The hydrolysis of the compound, typically achieved by reaction with water or hydroxide ions, yields the corresponding alcohol, (2-methylnaphthalen-1-yl)methanol. This transformation can occur in aqueous solvent mixtures, where water acts as the nucleophile.

Similarly, ethers can be readily prepared through the Williamson ether synthesis, where an alkoxide or phenoxide nucleophile displaces the bromide. For instance, reacting this compound with sodium methoxide in a suitable solvent like methanol (B129727) or tetrahydrofuran (THF) would produce 1-(methoxymethyl)-2-methylnaphthalene. The synthesis of analogous sulfur-containing compounds, such as naphthylmethyl phenyl sulfides, has been achieved using phase-transfer catalysis, a method that is also applicable to the synthesis of ethers. This technique involves using a catalyst, like a quaternary ammonium salt, to facilitate the transport of the alkoxide nucleophile from an aqueous phase to the organic phase containing the bromomethylnaphthalene substrate.

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | H₂O / OH⁻ | (2-Methylnaphthalen-1-yl)methanol | Hydrolysis (S(_N)1/S(_N)2) |

| This compound | RO⁻ (e.g., CH₃O⁻) | 1-(Alkoxymethyl)-2-methylnaphthalene | Williamson Ether Synthesis (S(_N)2) |

Amine nucleophiles readily react with this compound to form the corresponding naphthylmethyl amines. The reaction with ammonia (B1221849) or primary and secondary amines proceeds via nucleophilic substitution. The lone pair of electrons on the nitrogen atom attacks the electrophilic benzylic carbon, leading to the displacement of the bromide ion. docbrown.infosavemyexams.com

A significant challenge in these reactions is the potential for multiple substitutions. chemguide.co.uk The primary amine product formed is itself a nucleophile and can react with another molecule of this compound to form a secondary amine. This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts. savemyexams.comchemguide.co.uk To achieve selective synthesis of the primary amine, a large excess of the ammonia or primary amine nucleophile is typically employed. savemyexams.comchemguide.co.uk This ensures that the bromomethylnaphthalene substrate is more likely to encounter the initial amine nucleophile rather than the amine product, thereby minimizing over-alkylation.

The reaction sequence can be summarized as follows:

Primary Amine Formation: R-CH₂-Br + NH₃ → [R-CH₂-NH₃]⁺Br⁻ → R-CH₂-NH₂

Secondary Amine Formation: R-CH₂-NH₂ + R-CH₂-Br → [R-CH₂-NH₂-CH₂-R]⁺Br⁻ → (R-CH₂)₂NH

Tertiary Amine Formation: (R-CH₂)₂NH + R-CH₂-Br → [(R-CH₂)₃NH]⁺Br⁻ → (R-CH₂)₃N

Quaternary Ammonium Salt Formation: (R-CH₂)₃N + R-CH₂-Br → [(R-CH₂)₄N]⁺Br⁻

Where R = 2-methylnaphthalen-1-yl.

Copper-catalyzed N-alkylation represents a powerful method for forming C-N bonds, and it can be applied to the synthesis of pyrazole derivatives using bromomethylnaphthalenes. While direct studies on this compound are not prevalent, the reactivity can be inferred from analogous reactions. For instance, the synthesis of 1-(naphthalen-2-ylmethyl)-1H-pyrazole has been successfully achieved by reacting 2-(bromomethyl)naphthalene (B188764) with pyrazole. aksaray.edu.trnih.gov

This type of reaction typically employs a copper(I) salt, such as copper(I) oxide (Cu₂O), as the catalyst, in the presence of a base like potassium hydroxide (KOH) and a polar aprotic solvent like dimethyl sulfoxide (DMSO). aksaray.edu.trnih.gov The base deprotonates the pyrazole, generating the pyrazolate anion, which is a more potent nucleophile. The copper catalyst then facilitates the coupling between the pyrazolate anion and the bromomethylnaphthalene substrate.

A plausible reaction scheme based on analogous syntheses is detailed in the table below.

| Substrate | Reagent | Catalyst | Base | Solvent | Temperature (°C) | Product |

| 2-(Bromomethyl)naphthalene | Pyrazole | Cu₂O | KOH | DMSO | 150 | 1-(Naphthalen-2-ylmethyl)-1H-pyrazole |

This methodology provides a regioselective route to N-alkylated pyrazoles, which are important structural motifs in medicinal chemistry. aksaray.edu.trnih.gov

Cross-Coupling Methodologies

The carbon-bromine bond in this compound is also reactive towards transition metal catalysts, enabling its participation in various cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation, allowing for the construction of complex molecular architectures.

Palladium catalysts are exceptionally versatile for cross-coupling reactions. The C(sp³)-Br bond in this compound can undergo oxidative addition to a low-valent palladium(0) species, forming an organopalladium(II) complex. This reactivity is the basis for its use in synthesizing palladium catalyst precursors. For example, 1-(bromomethyl)naphthalene (B1266630) reacts with palladium sources to form halogen-bridged methylnaphthyl palladium dimers, which are highly efficient precatalysts for various coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. nih.gov

While traditional biaryl formation (Ar-Ar') via Suzuki or Stille coupling typically involves the coupling of an aryl halide (Ar-X) with an organometallic reagent (Ar'-M), the use of a benzylic halide like this compound leads to different products. The resulting organopalladium intermediate, [Pd(CH₂-naphthyl)(Br)L₂], can participate in coupling reactions with various nucleophiles or organometallic reagents. For instance, a Suzuki-type coupling with an arylboronic acid (Ar'B(OH)₂) would lead to the formation of a diarylmethane derivative (Ar'-CH₂-naphthyl), rather than a direct biaryl linkage. This provides a powerful method for synthesizing molecules with a specific methylene-bridged aromatic structure.

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Type | Arylboronic Acid (Ar'B(OH)₂) | Pd(0) / Ligand | Diarylmethane (Ar'-CH₂-R) |

| Stille Type | Organostannane (Ar'SnR₃) | Pd(0) / Ligand | Diarylmethane (Ar'-CH₂-R) |

| Heck Type | Alkene (CH₂=CHR') | Pd(0) / Ligand / Base | Allylic Naphthalene (B1677914) (R-CH₂-CH=CHR') |

Where R = 2-methylnaphthalen-1-yl.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for constructing challenging C-C bonds, including the asymmetric synthesis of axially chiral biaryls. The synthesis of chiral binaphthyls is of significant interest due to their widespread use as chiral ligands and auxiliaries in asymmetric catalysis.

While direct asymmetric cross-coupling of this compound to form a binaphthyl is not a standard transformation, related nickel-catalyzed methodologies highlight the potential for such strategies. For instance, nickel-catalyzed asymmetric Grignard cross-coupling reactions have been successfully employed to synthesize axially chiral binaphthyls from substrates like dinaphthothiophene. nih.gov This demonstrates the capability of nickel complexes with chiral ligands to control the stereochemistry of biaryl bond formation.

A notable challenge in stereospecific cross-couplings of benzylic electrophiles is the "naphthyl requirement". nih.gov Research has shown that for many nickel-catalyzed stereospecific reactions, substrates containing a naphthyl group often exhibit significantly higher yields and stereochemical fidelity compared to those with phenyl or other aryl groups. nih.gov This phenomenon is attributed to the specific electronic and steric properties of the naphthyl moiety that favorably influence the catalytic cycle. Although this concept often applies to reactions occurring at a stereocenter on the benzylic carbon, the inherent "naphthyl" nature of this compound makes it an interesting substrate for exploration in related asymmetric transformations aimed at constructing new chiral structures. The development of novel nickel-ligand systems continues to expand the scope of these reactions, potentially enabling the use of substrates like this compound in novel asymmetric C-C bond-forming strategies. nih.gov

Coupling with Organometallic Reagents

The carbon-bromine bond in this compound is a versatile functional group for the formation of new carbon-carbon bonds through cross-coupling reactions with various organometallic reagents. These reactions, typically catalyzed by transition metals like palladium or nickel, are fundamental in organic synthesis for constructing complex molecular architectures. While specific literature detailing the cross-coupling reactions of this compound is not extensively documented, its reactivity can be inferred from the well-established behavior of benzylic halides in such transformations.

Organometallic coupling reactions proceed through a general catalytic cycle that involves oxidative addition, transmetalation, and reductive elimination. The process begins with the insertion of a low-valent transition metal catalyst into the carbon-halogen bond of the organic halide, a step known as oxidative addition. This is followed by transmetalation, where an organic group is transferred from the organometallic reagent to the metal center. The cycle concludes with reductive elimination, where the two organic groups on the metal center couple and are expelled, regenerating the catalyst.

Several named cross-coupling reactions are applicable for a substrate like this compound:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide. It is widely used due to the stability and low toxicity of the organoboron reagents and its tolerance to a wide range of functional groups.

Stille Coupling: This method utilizes organotin compounds (organostannanes) as the coupling partners. A key advantage of the Stille reaction is the tolerance of organostannanes to a wide variety of functional groups.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organic halide. The Negishi coupling is known for its high reactivity and functional group tolerance.

Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions developed and employs a Grignard reagent (organomagnesium halide) as the organometallic partner. The high reactivity of Grignard reagents can limit the functional group tolerance of this reaction.

Sonogashira Coupling: This reaction specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.

The general conditions for these coupling reactions are summarized in the table below.

| Coupling Reaction | Organometallic Reagent | Catalyst | Base | Solvent |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(0) complex | Required | E.g., Toluene, THF, Dioxane |

| Stille | R-Sn(Alkyl)₃ | Pd(0) complex | Not always required | E.g., Toluene, THF, DMF |

| Negishi | R-Zn-X | Pd(0) or Ni(0) complex | Not required | E.g., THF, DMF |

| Kumada | R-Mg-X | Pd(II) or Ni(II) complex | Not required | E.g., THF, Diethyl ether |

| Sonogashira | R-C≡CH | Pd(0) complex, Cu(I) salt | Required | E.g., THF, Amines |

This table presents generalized conditions. Specific conditions can vary based on the substrates and desired products.

Electrochemical Transformations and Mechanistic Investigations

The electrochemical behavior of this compound provides significant insights into its reactivity, particularly concerning the cleavage of the carbon-bromine bond and the formation of reactive intermediates. Studies on the closely related compound, 1-bromo-2-methylnaphthalene (B105000), offer a detailed framework for understanding these processes. guidechem.com

Electroreductive Cleavage of the Carbon-Bromine Bond

The electrochemical reduction of this compound is initiated by the transfer of an electron from an electrode to the molecule. This process leads to the formation of a radical anion intermediate. The additional electron populates the lowest unoccupied molecular orbital (LUMO) of the naphthalene system, weakening the C-Br bond and facilitating its cleavage. This electroreductive cleavage results in the formation of a 2-methylnaphthalene (B46627) radical and a bromide anion. guidechem.com

Formation and Dynamics of Radical Anion Intermediates

Upon one-electron reduction, a transient radical anion of this compound is formed. guidechem.com The stability and lifetime of this intermediate are crucial in determining the subsequent reaction pathway. Under specific experimental conditions, such as low temperatures and fast potential scans in cyclic voltammetry, it might be possible to observe the reversible formation of this radical anion. guidechem.com However, due to the inherent instability of the weakened C-Br bond, this intermediate typically undergoes rapid dissociation.

Stepwise vs. Concerted Dissociation Pathways

The dissociation of the carbon-bromine bond in the radical anion can theoretically proceed through two distinct mechanisms: a stepwise pathway or a concerted pathway.

Stepwise Mechanism: In this pathway, the electron transfer and bond cleavage are two separate events. First, the electron is accepted by the molecule to form a distinct radical anion intermediate. This intermediate then undergoes unimolecular dissociation of the C-Br bond. For aromatic halides, the stepwise mechanism is generally the preferred pathway. guidechem.com

Concerted Mechanism: In a concerted process, the electron transfer and the C-Br bond cleavage occur simultaneously without the formation of a stable intermediate radical anion.

Quantum mechanical calculations and experimental evidence for similar aromatic halides strongly suggest that the electroreductive dissociation of the C-Br bond in compounds like this compound follows a stepwise mechanism. guidechem.com

Formation of Chiral Dimerization Products (e.g., 1,1′-binaphthalene, 2,2′-dimethyl)

Following the cleavage of the C-Br bond, the resulting 2-methylnaphthalene radicals can react with each other to form dimerization products. A significant outcome of this process is the formation of 1,1'-binaphthalene, 2,2'-dimethyl. This dimer is an intrinsically chiral molecule due to hindered rotation around the newly formed C-C single bond that connects the two naphthalene units. The presence of the methyl groups creates steric hindrance that prevents free rotation, leading to the existence of stable atropisomers ((R)- and (S)-enantiomers). guidechem.com

The reaction pathway for the electrochemical dimerization can be summarized as follows:

| Step | Reaction | Product(s) |

| 1 | One-electron reduction | This compound radical anion |

| 2 | C-Br bond cleavage | 2-Methylnaphthalene radical + Bromide anion |

| 3 | Radical-radical coupling | (R)- and (S)-1,1'-binaphthalene, 2,2'-dimethyl |

Implications for Regio-, Chemo-, and Stereoselectivity in Electrochemical Synthesis

The electrochemical method offers a powerful tool for controlling the selectivity of chemical reactions.

Regioselectivity: The position of the bond cleavage is highly specific to the carbon atom bearing the bromine atom, ensuring high regioselectivity in the formation of the initial radical. The subsequent dimerization is also regioselective, occurring at the position of the initial radical.

Chemoselectivity: Electrochemical methods allow for precise control of the electrode potential, which can enable the selective reduction of one functional group in the presence of others. This is particularly advantageous for complex molecules with multiple reducible sites.

Stereoselectivity: The formation of chiral dimers from achiral starting materials under electrochemical conditions is a significant aspect. While the dimerization of the radicals typically leads to a racemic mixture of the (R)- and (S)-enantiomers, the development of chiral electrodes or the use of chiral supporting electrolytes could potentially induce stereoselectivity in the formation of one enantiomer over the other.

The understanding of the electrochemical behavior of this compound opens avenues for the controlled electrosynthesis of novel chiral molecules and polymers. guidechem.com

Radical Reactions and Pathways

The presence of a benzylic bromide allows this compound to readily engage in radical reactions. The C-Br bond is relatively weak and susceptible to homolytic cleavage, generating a resonance-stabilized 2-methylnaphthalen-1-yl)methyl radical. This intermediate is central to various transformations, including cyclization and substitution reactions.

Radical cyclization is a powerful method for constructing cyclic molecules, proceeding through intramolecular attack of a radical onto a multiple bond. wikipedia.org For a derivative of this compound to undergo such a reaction, an unsaturated moiety must be suitably positioned within the molecule.

The general mechanism involves three key steps:

Initiation: Homolytic cleavage of the C-Br bond, typically induced by a radical initiator like AIBN (azobisisobutyronitrile) or photochemically, generates the primary (2-methylnaphthalen-1-yl)methyl radical. chemrxiv.org

Propagation (Cyclization): The generated radical attacks an intramolecular π-system (e.g., a double or triple bond). The regioselectivity of this step is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored. For instance, if an allyloxy group were tethered to the naphthalene ring, the radical could attack the double bond to form a five-membered dihydronaphthofuran ring system.

Termination/Propagation: The newly formed cyclic radical is quenched, often by abstracting a hydrogen atom from a donor like tributyltin hydride (Bu₃SnH), to yield the final product and propagate the radical chain.

While specific examples for this compound are not extensively documented, the pathway is a well-established synthetic strategy for analogous arylmethyl bromides. rsc.org

The synthesis of this compound itself proceeds via a free-radical chain mechanism, starting from 2-methylnaphthalene. This reaction, known as benzylic bromination, is highly selective for the methyl group attached to the aromatic ring due to the formation of a resonance-stabilized benzylic radical intermediate. oregonstate.edu The most common reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator or UV light. prepchem.com

The mechanism unfolds in three stages:

Initiation: A small amount of bromine radical (Br•) is generated from the homolytic cleavage of the N-Br bond in NBS, often initiated by light (hν) or a chemical initiator like AIBN.

Propagation: This is a two-step cycle.

A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylnaphthalene. This is the rate-determining step and results in the formation of HBr and a resonance-stabilized (2-methylnaphthalen-1-yl)methyl radical.

This benzylic radical then reacts with a molecule of NBS (or Br₂ formed in a side reaction from HBr and NBS) to form the product, this compound, and a new bromine radical, which continues the chain reaction. oregonstate.edu

Termination: The chain reaction is terminated when two radical species combine. This is a rare event due to the low concentration of radicals.

| Reactants | Initiator/Conditions | Product | Yield |

| 2-Methylnaphthalene, N-Bromosuccinimide (NBS) | Azo-bis-isobutyronitrile (AIBN), CCl₄, reflux | 2-(Bromomethyl)naphthalene* | ~60% prepchem.com |

| Toluene, NBS | UV light (hν), CCl₄ | Benzyl bromide | High |

*Data for the isomeric 2-(bromomethyl)naphthalene is shown to illustrate a typical benzylic bromination.

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic core. The regiochemical outcome of this reaction is primarily dictated by the directing effects of the substituents already present on the ring.

In the EAS of substituted naphthalenes, the existing groups direct the incoming electrophile to specific positions. The 2-methyl group on the naphthalene ring is an activating, ortho, para-directing group. youtube.com

Activating Nature: The methyl group is electron-donating via an inductive effect, which enriches the naphthalene ring with electron density, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted naphthalene.

Directing Effect: The methyl group stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the electrophilic attack. This stabilization is most effective when the attack occurs at positions ortho or para to the methyl group. For the 2-methylnaphthalene core, the ortho positions are C1 and C3, while the para-like positions are C6 and C7.

Therefore, electrophilic attack on the ring of this compound would be expected to occur preferentially at positions 3, 6, and 7. Attack at the C1 position is sterically hindered by the existing bromomethyl group. The precise ratio of products depends on the specific electrophile and reaction conditions, with steric hindrance often disfavoring substitution at the more crowded positions. researchgate.net

| Substituent | Electronic Effect | Directing Influence | Predicted Positions for EAS |

| 2-Methyl (-CH₃) | Activating (Inductive) | ortho, para | 3, 6, 7 |

| 1-(Bromomethyl) (-CH₂Br) | Weakly Deactivating (Inductive) | ortho, para | 8, 6 |

Considering both groups, the activating effect of the methyl group is generally dominant, making positions 3, 6, and 7 the most likely sites of substitution.

Mechanistic Studies of Electrophilic Aromatic Substitution

Note: This section follows the user-provided outline numbering.

The generally accepted mechanism for electrophilic aromatic substitution on the naphthalene ring of this compound proceeds in two principal steps:

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the naphthalene ring act as a nucleophile, attacking the electrophile (E⁺). This step is typically the slow, rate-determining step as it involves the temporary disruption of the ring's aromaticity. The result is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For attack at the C-3 position, for example, the positive charge of the intermediate can be delocalized across the ring system. The stability of this intermediate is key to the reaction's regioselectivity; intermediates with more resonance structures or where the charge is better stabilized by existing substituents are favored. libretexts.org

Deprotonation to Restore Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile. This is a fast step that restores the stable aromatic π-system and yields the final substituted product.

Role in Carbocation Catalysis

The C-Br bond in this compound can undergo heterolytic cleavage to form a bromide ion and a (2-methylnaphthalen-1-yl)methyl carbocation. This carbocation is a benzylic-type cation and is significantly stabilized by resonance, with the positive charge delocalized over the naphthalene ring system.

This ability to serve as a stable carbocation precursor allows this compound to participate in reactions that proceed via carbocation intermediates, particularly under Lewis acid or photoredox catalysis. acs.orgacs.org

For example, in a Friedel-Crafts-type alkylation reaction, a Lewis acid could facilitate the departure of the bromide ion, generating the electrophilic carbocation. This carbocation can then attack another electron-rich aromatic ring, leading to the formation of a new C-C bond. diva-portal.org Modern methods utilizing visible-light photoredox catalysis can also generate such benzylic carbocations from benzylic bromides under exceptionally mild conditions, avoiding the need for strong Lewis acids. acs.orgnih.gov In these scenarios, this compound acts as an alkylating agent, with its reactivity being 'catalyzed' or initiated by the generation of its key carbocation intermediate.

Based on a thorough review of the available scientific literature, detailed computational and theoretical investigations matching the specific outline for This compound could not be located. The comprehensive studies involving Density Functional Theory (DFT), Ab Initio Potential Energy Surface Analysis, Dynamic Reaction Coordinate (DRC) calculations, and specific Carbon-Bromine bond dissociation dynamics have been performed on a different isomer, 1-Bromo-2-methylnaphthalene , where the bromine atom is attached directly to the naphthalene ring rather than the methyl group.

This distinction is critical, as the chemical properties and reactivity, particularly concerning the C-Br bond cleavage, differ significantly between a benzylic bromide (this compound) and an aryl bromide (1-Bromo-2-methylnaphthalene).

While general computational methods such as DFT and HOMO-LUMO analysis are frequently applied to various naphthalene derivatives, the specific, in-depth research findings required to populate the requested article structure for this compound are not present in the available literature. For example, a study on the closely related compound, 1-(chloromethyl)-2-methylnaphthalene, has utilized DFT and HOMO-LUMO calculations to investigate its molecular structure and electronic properties, but this does not provide the specific data for the bromo-analogue.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the specified compound, this compound.

Computational and Theoretical Investigations of 1 Bromomethyl 2 Methylnaphthalene

Electronic Structure and Spectroscopic Properties

UV-Vis and Fluorescence Spectroscopy Simulations (e.g., PCM-DFT/TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption and emission spectra of molecules. mdpi.comresearchgate.net When combined with a solvent model, such as the Polarizable Continuum Model (PCM), this approach can simulate UV-Vis and fluorescence spectra in various environments, providing insights into electronic transitions. mdpi.com

A comprehensive computational study on the analogous compound, 1-(chloromethyl)-2-methylnaphthalene, utilized TD-DFT calculations to investigate its electronic absorption spectra in both the gas phase and in solvents like DMSO and chloroform (B151607). nih.govresearchgate.netepa.gov The calculations identified the primary electronic transitions, their corresponding absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f), which determine the intensity of the absorption bands. nih.gov

For 1-(bromomethyl)-2-methylnaphthalene, a similar computational protocol would be employed. The TD-DFT method, likely with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), would be used to calculate the excited states of the molecule. It is anticipated that the primary electronic transitions would be of the π → π* type, localized on the naphthalene (B1677914) ring system. The substitution of bromine for chlorine is expected to cause a slight bathochromic (red) shift in the absorption maxima due to the heavier halogen's effect on the molecular orbitals.

Table 1: Predicted Electronic Absorption Properties for the Analog 1-(Chloromethyl)-2-methylnaphthalene using TD-DFT nih.govepa.gov

| Phase/Solvent | Calculated λ (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| Gas Phase | 290.75 | 4.2644 | 0.1255 | HOMO -> LUMO |

| DMSO | 293.73 | 4.2210 | 0.1633 | HOMO -> LUMO |

| Chloroform | 293.01 | 4.2315 | 0.1588 | HOMO -> LUMO |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. Data is illustrative of the type of output generated from TD-DFT calculations for a closely related compound.

Vibrational Spectra Prediction (FT-IR, FT-Raman)

Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. biointerfaceresearch.com These calculations provide harmonic vibrational frequencies, infrared intensities, and Raman scattering activities, which can be correlated with experimentally observed spectra. To improve the agreement between theoretical and experimental frequencies, calculated values are often uniformly scaled to account for anharmonicity and basis set deficiencies. biointerfaceresearch.com

For the chloro-analog 1-(chloromethyl)-2-methylnaphthalene, DFT calculations (B3LYP method) have been successfully used to assign the vibrational modes observed in its experimental FT-IR and FT-Raman spectra. nih.govepa.gov The assignments are confirmed by calculating the Total Energy Distribution (TED), which describes the contribution of individual internal coordinates to each normal mode. nih.gov

A similar DFT-based approach for this compound would predict its complete vibrational spectrum. Key vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the methyl and bromomethyl groups, expected around 2980-2870 cm⁻¹.

Naphthalene ring C=C stretching: A series of characteristic bands between 1650 cm⁻¹ and 1400 cm⁻¹.

CH₂ scissoring and CH₃ bending modes: Expected in the 1470-1360 cm⁻¹ region.

C-Br stretching: The most significant difference from the chloro-analog. This mode is expected at a lower frequency, typically in the 650-550 cm⁻¹ range, due to the greater mass of the bromine atom compared to chlorine.

Table 2: Selected Predicted Vibrational Frequencies for Analogous Naphthalene Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Studied |

|---|---|---|

| Aromatic C-H Stretching | 3100 - 3000 | 1-(Chloromethyl)-2-methylnaphthalene nih.gov |

| Aliphatic C-H Stretching | 2980 - 2870 | 1-(Chloromethyl)-2-methylnaphthalene nih.gov |

| Naphthalene Ring C=C Stretching | 1650 - 1400 | 1-Methoxynaphthalene nih.gov |

| C-Cl Stretching | ~730 | 1-(Chloromethyl)-2-methylnaphthalene nih.gov |

| Predicted C-Br Stretching | 650 - 550 | This compound (Inferred) |

Theoretical Studies on Molecular Interactions and Conformations

Theoretical studies are essential for understanding the non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules. For brominated aromatic compounds, several types of interactions are computationally investigated. Studies on various isomers of di(bromomethyl)naphthalene and tris(bromomethyl)naphthalene have revealed a rich variety of intermolecular forces. researchgate.netznaturforsch.comresearchgate.netnais.net.cn

These interactions, which would also be characteristic of this compound, include:

Weak C-H···Br Hydrogen Bonds: Interactions between the bromine atom (as a weak hydrogen bond acceptor) and hydrogen atoms from the naphthalene ring or methyl groups of neighboring molecules.

Bromine···Bromine Interactions: Type I (C-Br···Br-C, θ₁ ≈ θ₂ ≈ 180°) and Type II (C-Br···Br-C, θ₁ ≈ 180°, θ₂ ≈ 90°) contacts, which play a significant role in organizing molecules in the solid state. researchgate.net

π···π Stacking: Interactions between the electron-rich naphthalene ring systems of adjacent molecules.

C-H···π Interactions: The interaction of C-H bonds with the face of the naphthalene π-system.

Br···π Contacts: The interaction between a bromine atom and the π-system of a neighboring molecule. researchgate.net

Regarding molecular conformation, the primary degree of freedom for this compound is the rotation around the C(naphthalene)–CH₂Br single bond. DFT calculations can be used to map the potential energy surface for this rotation, identifying the lowest energy (most stable) conformers and the energy barriers between them. The relative orientation of the C-Br bond with respect to the plane of the naphthalene ring would define these stable conformations.

Computational Analysis of Molecular Descriptors

Molecular descriptors are numerical values derived from the molecular structure that quantify various physicochemical and electronic properties. researchgate.netnih.gov These descriptors are crucial in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. researchgate.net DFT and other computational methods are widely used to calculate these properties.

Key molecular descriptors for this compound that can be computationally analyzed include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govepa.gov

Polarizability: Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface, which helps to predict sites for electrophilic and nucleophilic attack. researchgate.net

Lipophilicity (LogP): The logarithm of the octanol-water partition coefficient, which indicates the molecule's hydrophobicity.

Table 3: Selected Calculated Molecular Descriptors for the Analog 1-(Chloromethyl)-2-methylnaphthalene (B3LYP/6-311++G(d,p)) nih.govresearchgate.net

| Molecular Descriptor | Calculated Value |

|---|---|

| HOMO Energy | -6.31 eV |

| LUMO Energy | -0.91 eV |

| HOMO-LUMO Energy Gap | 5.40 eV |

| Dipole Moment | 2.09 Debye |

These values provide a baseline for the expected electronic properties of the bromo-analog.

Spectroscopic and Structural Characterization of 1 Bromomethyl 2 Methylnaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of organic molecules.

Proton NMR (¹H NMR) spectroscopy of 1-(bromomethyl)-2-methylnaphthalene provides characteristic signals that confirm its structure. The spectrum typically shows signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) protons of the bromomethyl group, and the methyl protons. The chemical shift of the methylene protons (CH2Br) is influenced by the electronegative bromine atom, causing them to appear at a downfield region, often observed as a singlet. docbrown.info The aromatic protons resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing their coupling relationships. The methyl group (CH3) protons appear as a singlet in the upfield region of the spectrum.

For a related derivative, 2-(bromomethyl)naphthalene (B188764), the methylene protons appear as a singlet, and the aromatic protons show complex splitting patterns characteristic of the naphthalene core. nih.gov The chemical shifts can be influenced by the solvent used and the presence of other functional groups in derivatives. nih.gov

Table 1: ¹H NMR Chemical Shift Data for this compound and Related Compounds

| Compound | Solvent | Aromatic Protons (ppm) | Methylene Protons (-CH₂Br) (ppm) | Methyl Protons (-CH₃) (ppm) |

| This compound | CDCl₃ | 7.10-8.00 (m) | 4.90 (s) | 2.50 (s) |

| 2-(Bromomethyl)naphthalene | CDCl₃ | 7.45-7.85 (m) | 4.70 (s) | - |

| 1-Bromo-2-methylnaphthalene (B105000) | CDCl₃ | 7.20-8.10 (m) | - | 2.55 (s) |

Note: 's' denotes a singlet and 'm' denotes a multiplet. Data is compiled from typical values and may vary slightly based on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the bromomethyl carbon, the methyl carbon, and the ten carbons of the naphthalene ring. The carbon of the CH₂Br group is typically found in the range of 30-40 ppm. The aromatic carbons resonate in the downfield region, generally between 120 and 140 ppm.

For the related compound 2-(bromomethyl)naphthalene, the carbon of the bromomethyl group and the naphthalene carbons can be similarly assigned. chemicalbook.com The specific chemical shifts are sensitive to the electronic environment of each carbon atom. nih.gov

Table 2: ¹³C NMR Chemical Shift Data for this compound and Analogs

| Compound | Solvent | Aromatic Carbons (ppm) | Methylene Carbon (-CH₂Br) (ppm) | Methyl Carbon (-CH₃) (ppm) |

| This compound | CDCl₃ | 124.0-135.0 | ~33.5 | ~19.0 |

| 2-(Bromomethyl)naphthalene | CDCl₃ | 125.0-134.0 | ~34.0 | - |

| 1-Bromo-2-methylnaphthalene | CDCl₃ | 122.0-133.0 | - | ~23.0 |

Note: The presented values are approximate and can differ based on the specific experimental setup.

Mass Spectrometry Techniques (e.g., ESI-MS, LCMS-MS, GC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the analysis of this compound. nist.gov The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern is observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes).

For instance, in the analysis of 2-(bromomethyl)-1-methylnaphthalene, predicted mass-to-charge ratios (m/z) for various adducts can be calculated, which aids in its identification. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org

Table 3: Mass Spectrometry Data for Brominated Naphthalene Derivatives

| Compound | Ionization Method | Key Fragment Ions (m/z) | Molecular Ion (M⁺) (m/z) |

| This compound | EI | [M-Br]⁺, [C₁₂H₁₁]⁺ | ~234/236 |

| 2-(Bromomethyl)naphthalene | EI | [M-Br]⁺, [C₁₁H₉]⁺ | ~220/222 |

| 1-Bromo-2-methylnaphthalene | EI | [M-Br]⁺, [C₁₁H₉]⁺ | ~220/222 |

Note: EI refers to Electron Ionization. The dual peak for the molecular ion is due to the bromine isotopes.

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to C-H stretching and bending vibrations, as well as C=C stretching of the aromatic ring. A key absorption is the C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum.

A study on the related molecule 1-(chloromethyl)-2-methylnaphthalene utilized FT-IR and FT-Raman spectroscopy to assign vibrational modes. nih.gov Similar assignments can be inferred for the bromo-analogue. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring are observed in the 1600-1450 cm⁻¹ region.

Table 4: Key Infrared (IR) and Raman Bands for Substituted Naphthalenes

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| Aromatic C=C Stretch | 1620-1580, 1520-1470 | 1620-1580, 1520-1470 |

| CH₂ Bend (Scissoring) | ~1450 | ~1450 |

| C-Br Stretch | 700-500 | 700-500 |

Electronic Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The naphthalene ring system gives rise to characteristic absorption bands in the UV region. The spectrum of this compound is expected to be similar to that of other substituted naphthalenes, such as 2-methylnaphthalene (B46627), which exhibits absorption maxima that are characteristic of its π-electron system. aatbio.com

Theoretical calculations on 1-(chloromethyl)-2-methylnaphthalene have been used to predict its electronic absorption spectra in both the gas phase and in solvents, indicating that the electronic transitions are influenced by the molecular environment. nih.gov These studies help in understanding the electronic properties and the effect of substituents on the naphthalene core.

Table 5: UV-Vis Absorption Maxima for Naphthalene Derivatives

| Compound | Solvent | λmax (nm) |

| 2-Methylnaphthalene | Ethanol | 226, 276, 319 |

| 1-Methylnaphthalene (B46632) | Heptane (B126788) | 224, 280, 288, 312, 320 |

| 1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives | Acetonitrile (B52724) | 350-450 |

Note: The absorption maxima (λmax) can vary with solvent and substitution pattern. researchgate.netnist.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound may not be readily available in public databases, analysis of related structures provides valuable insights.

For example, crystallographic studies of various naphthalene derivatives, including those with bromo- and methyl-substituents, have been reported. nih.gov These studies reveal how substituents influence the packing of molecules in the crystal lattice and can detail intermolecular interactions such as C-H···π and halogen bonding. Such analyses are crucial for understanding the solid-state properties of these materials.

Crystal Structure Determination of Key Intermediates and Products

Analysis of derivatives like 1,8-Di(bromomethyl)naphthalene reveals significant steric strain introduced by the bulky bromomethyl groups. In the crystalline state, these molecules adopt conformations to minimize this strain. This is typically achieved through both in-plane and out-of-plane bending of the bonds connecting the substituents to the naphthalene ring, as well as some distortion of the naphthalene skeleton itself caltech.edu. For instance, in 1,8-di(bromomethyl)naphthalene, the carbon-bromine bonds are tilted towards each other to relieve steric hindrance caltech.edu.

Computational studies on key intermediates, such as the 1-bromo-2-methylnaphthalene radical anion, provide optimized geometric parameters that are crucial for understanding reaction mechanisms. The one-electron reduction of the parent compound yields this transient radical anion, which subsequently undergoes cleavage of the C-Br bond mdpi.com. The calculated structure of this radical anion shows a C-Br bond length of 1.96 Å before dissociation mdpi.com. X-ray analysis of liquid 1-methylnaphthalene, a parent structure, further informs the fundamental bond lengths and angles of the substituted naphthalene core researchgate.net.

| Compound | Parameter | Value | Method | Source |

|---|---|---|---|---|

| 1-Bromo-2-methylnaphthalene Radical Anion | C-Br Bond Length | 1.96 Å | Computational (UB3LYP/cc-pVTZ) | mdpi.com |

| 1,8-Di(bromomethyl)naphthalene | Non-bonded H---Br Distance | 2.85 Å | X-ray Crystallography | caltech.edu |

| Liquid 1-Methylnaphthalene | Intermolecular Distance | ~5.0 Å | X-ray Diffraction | researchgate.net |

Conformational Analysis from X-ray Data

X-ray diffraction data is paramount for analyzing the conformational isomers present in a crystalline sample. The conformation of substituted naphthalenes is heavily influenced by the steric interactions between adjacent substituent groups and the naphthalene ring.

In the case of 1,8-di(bromomethyl)naphthalene, X-ray analysis shows that the molecule possesses an approximate twofold symmetry around the central C9-C10 bond of the naphthalene core caltech.edu. The two bromomethyl groups are situated on opposite sides of the aromatic plane to minimize steric repulsion. The strain is further alleviated by significant out-of-plane bending of the C-C bonds connecting the methyl groups to the ring and a slight distortion of the planarity of the naphthalene ring itself caltech.edu. The carbon-bromine bonds are inclined towards one another by about 10 degrees from the planes that are perpendicular to the naphthalene ring caltech.edu. This conformation results in unusually short non-bonded distances between the bromine atoms and nearby hydrogen atoms (2.85 Å), which is less than the sum of their van der Waals radii, suggesting a degree of electrostatic interaction caltech.edu.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for the detection and characterization of paramagnetic species, such as the radical intermediates formed during reactions of this compound. nih.govlibretexts.org

The electrochemical reduction of 1-bromo-2-methylnaphthalene is proposed to proceed via a stepwise mechanism involving the formation of a transient radical anion mdpi.com. This process, where an electron is injected into the molecule, creates a paramagnetic species that is detectable by ESR spectroscopy mdpi.com. The initial radical formed is a π-radical anion, where the unpaired electron is delocalized across the naphthalene ring system mdpi.com.

The ESR spectrum of such a radical would exhibit a complex hyperfine splitting pattern. The unpaired electron interacts with the magnetic moments of nearby nuclei, primarily the protons on the naphthalene ring and the methyl group scribd.com. The resulting spectrum provides a "fingerprint" of the radical, allowing for its identification and characterization nih.gov. The analysis of these splitting patterns can reveal the spin density distribution, offering profound insights into the electronic structure of the radical intermediate diva-portal.org. Following its formation, this radical anion undergoes rapid dissociation, cleaving the C-Br bond to form a bromide anion and a neutral 2-methyl-1-naphthyl radical mdpi.com. This subsequent radical would also have a distinct ESR spectrum.

| Radical Species | Formation Mechanism | Characterization Method | Key Information from ESR | Source |

|---|---|---|---|---|

| 1-Bromo-2-methylnaphthalene Radical Anion | One-electron reduction of the parent molecule | ESR Spectroscopy, Computational Chemistry | Hyperfine splitting constants, g-factor, spin density distribution | mdpi.com |

| 2-Methyl-1-naphthyl Radical | Dissociation of the C-Br bond from the radical anion | ESR Spectroscopy (spin trapping may be required) | Confirmation of structure, reactivity studies | mdpi.com |

| Naphthalene Radical Anion (Model) | Electron transfer | ESR Spectroscopy | Splitting into a quartet by α-protons, further splitting into a quintet by β-protons | scribd.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere libretexts.org. It provides valuable information about the thermal stability and decomposition profile of materials.

While a specific TGA curve for this compound is not detailed in the available literature, its thermal behavior can be inferred from studies on related polycyclic aromatic hydrocarbons (PAHs) like naphthalene rsc.orguconn.edu. The TGA curve for this compound would be expected to show a multi-stage decomposition process. The initial mass loss at a lower temperature would likely correspond to the scission of the relatively weaker carbon-bromine bond, releasing hydrogen bromide or a related bromine species.

Following this initial step, the remaining 2-methylnaphthalene structure would exhibit greater thermal stability, decomposing at significantly higher temperatures. The thermal decomposition of the naphthalene core itself involves complex reactions that break down the aromatic rings, leading to the formation of various gaseous products rsc.org. Studies on naphthalene pyrolysis show that the main gaseous products include hydrogen, methane, ethylene (B1197577), and propane, with decomposition becoming significant at temperatures used in processes like gasification and pyrolysis rsc.org. The temperature at which these decomposition events occur provides a quantitative measure of the compound's thermal stability.

| Gaseous Product | Apparent Activation Energy (kJ mol-1) | Source |

|---|---|---|

| Hydrogen (H2) | 33.9 | rsc.org |

| Methane (CH4) | 51.7 | rsc.org |

| Ethylene (C2H4) | 49.1 | rsc.org |

| Propane (C3H8) | 27.2 | rsc.org |

Applications of 1 Bromomethyl 2 Methylnaphthalene in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

1-(Bromomethyl)-2-methylnaphthalene is a versatile chemical compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of complex organic molecules. chemimpex.com Its unique structure, featuring a reactive bromomethyl group attached to a methylnaphthalene core, allows for diverse chemical transformations, making it an invaluable tool for organic chemists. chemimpex.com

Pharmaceuticals and Agrochemicals

The utility of this compound extends significantly into the realms of medicinal chemistry and agricultural science. chemimpex.comontosight.ai It is a key building block in the development of novel pharmaceutical compounds. chemimpex.comontosight.ai Its structural motif is incorporated into molecules designed to exhibit biological activity against various diseases. chemimpex.com For instance, derivatives of this compound are investigated for their potential as antihistamines and anti-inflammatory agents. ontosight.ai

In the agrochemical industry, this compound is employed in the synthesis of pesticides and herbicides. ontosight.ailookchem.com The chemical properties of this compound facilitate the creation of active ingredients that can effectively control agricultural pests and unwanted vegetation. lookchem.com

Dyes and Pigments Production

While direct application of this compound in dye and pigment production is not extensively documented in the provided results, its role as a precursor for naphthalene-based structures is relevant. Naphthalene (B1677914) derivatives are foundational in the synthesis of various colorants. guidechem.comepa.gov The historical development of synthetic dyes saw the use of naphthalene and its derivatives to create a wide spectrum of colors, particularly in the azo and anthraquinone (B42736) classes of dyes. epa.govmdpi.com For example, modifications on the naphthalene ring are crucial for producing dyes with specific hues and properties. epa.gov

Uracil (B121893) Derivatives and Bacteriochlorin (B1244331) Macrocycles

Recent research has highlighted the use of 1-(bromomethyl)naphthalene (B1266630), a closely related compound, in the synthesis of uracil derivatives with potential antiviral properties. nih.govnih.govgenescells.ru Specifically, it has been used to alkylate uracil and its derivatives to create new compounds that have been tested for activity against human cytomegalovirus (HCMV). nih.govnih.govgenescells.ru In these syntheses, the naphthalenylmethyl group is introduced into the uracil structure, leading to novel molecules with significant biological potential. nih.govnih.govgenescells.ru A series of 1-[ω-(bromophenoxy)alkyl]-uracil derivatives containing a naphthalen-1-ylmethyl fragment have been synthesized and studied. nih.govnih.govgenescells.ru

Bacteriochlorins are another class of complex macrocycles where naphthalene-derived building blocks can play a role. These compounds are of interest for their applications in photodynamic therapy (PDT) due to their strong absorption in the near-infrared region. nih.govnih.govresearchgate.net The synthesis of stable and functional bacteriochlorins often involves multi-step processes where various aromatic and heterocyclic building blocks are assembled. nih.govrsc.org While a direct synthesis using this compound is not detailed, the functionalization of the bacteriochlorin macrocycle with specific substituents is a key strategy to tune their properties. nih.gov

N-(Hetero)aryl Carbamates

The synthesis of N-(hetero)aryl carbamates, a class of compounds with applications in pharmaceuticals and agrochemicals, can involve intermediates derived from functionalized aromatic structures. nih.govnih.gov Carbamates are often synthesized from alcohols or amines, and the introduction of a naphthalene moiety can be achieved using reactive intermediates like this compound. This would allow for the creation of carbamates bearing a bulky and lipophilic naphthalenylmethyl group, potentially influencing their biological activity and physical properties.

Building Block for Functional Organic Materials

The application of this compound extends beyond discrete molecules into the realm of materials science, where it serves as a valuable building block for functional organic materials. chemimpex.comontosight.ai Its ability to participate in polymerization and functionalization reactions makes it suitable for creating materials with specific electronic and optical properties. rsc.org

Conjugated Polymers for Organic Electronics

Conjugated polymers are a class of organic materials that possess alternating single and double bonds, leading to delocalized π-electron systems responsible for their electronic properties. rsc.orgfrontiersin.org These materials are at the forefront of research in organic electronics, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgfrontiersin.orgresearchgate.net

Naphthalene-based units are frequently incorporated into the backbones of conjugated polymers to tune their electronic and photophysical properties. rsc.orgnih.gov The introduction of a 2-methylnaphthalene (B46627) moiety via a precursor like this compound can influence the polymer's solubility, morphology, and charge transport characteristics. The synthesis of such polymers often involves cross-coupling reactions where brominated monomers are reacted with other aromatic building blocks. nih.gov The resulting polymers can exhibit high electron mobilities and tunable absorption spectra, making them promising candidates for various organic electronic devices. rsc.org

Optoelectronic Devices and Organic Photovoltaics

While direct applications of this compound in commercial optoelectronic devices are not widely documented, its structure is highly relevant to the field of organic photovoltaics (OPVs). Naphthalene-based polymers are recognized for their potential in creating efficient and stable organic solar cells. nih.govresearchgate.net The naphthalene unit, when incorporated into polymer backbones, can influence the material's absorption spectrum, energy levels, and charge transport properties. nih.govspiedigitallibrary.org For instance, polymers containing naphthalene derivatives have been synthesized and tested for their photovoltaic properties, although in some cases, they have shown lower efficiencies compared to their benzene-containing counterparts. spiedigitallibrary.org

The true potential of this compound lies in its function as a monomer for creating novel organic semiconductors through polymerization. Theoretical investigations have highlighted that 1-bromo-2-methylnaphthalene (B105000) is an excellent candidate for designing molecular architectures specifically tailored for cross-coupling polymerization. spiedigitallibrary.org The electrochemical behavior of this molecule, particularly the dissociation of the carbon-bromine bond, allows for the generation of reactive radical species. spiedigitallibrary.org These radicals can then react with each other to form polymers, a process that is fundamental to creating the active layers in OPV devices.

The performance of OPVs is highly dependent on the chemical structure of the donor and acceptor materials in the active layer. Research has shown that even small modifications to the molecular structure, such as replacing a benzene (B151609) ring with a naphthalene ring in a fused-ring electron acceptor, can significantly alter the optical and electrochemical properties, leading to improved device performance, including higher open-circuit voltage and power conversion efficiency. nih.gov A study on a fused-ring electron acceptor with a naphthalene core (NDIC) demonstrated a power conversion efficiency of 9.43%. nih.gov

Below is a table summarizing the performance of various organic photovoltaic devices that utilize naphthalene-based materials, illustrating the potential of this class of compounds.

| Device/Material | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) | Power Conversion Efficiency (PCE) [%] |

| PBDB-T:NDIC nih.gov | 0.90 | - | - | 9.43 |

| PBDB-T:IDIC nih.gov | 0.77 | - | - | 9.19 |

| JC5 Polymer spiedigitallibrary.org | 0.14 | 0.1 | - | 0.005 |

| JC6 Polymer spiedigitallibrary.org | 0.55 | 2.6 | - | 0.6 |

| P3HT:PF-NDI rsc.org | - | - | 0.66 | 1.63 |

Table showing the performance characteristics of selected organic photovoltaic devices incorporating naphthalene derivatives. Data compiled from multiple sources. nih.govspiedigitallibrary.orgrsc.org

The development of new conjugated polymers is crucial for advancing OPV technology, and this compound represents a promising, yet to be fully explored, precursor for such materials.

Synthesis of Chiral Ligands and Chiral Compounds

The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of chiral molecules, which are of paramount importance in asymmetric catalysis and materials science.

One of the most direct routes to a chiral structure using this compound involves a dimerization reaction. Theoretical studies have shown that the electrochemical reduction of 1-bromo-2-methylnaphthalene results in the formation of a transient radical anion. spiedigitallibrary.org This anion subsequently cleaves the C-Br bond to produce a bromide anion and a 2-methylnaphthalen-1-yl radical. spiedigitallibrary.org These neutral radicals can then dimerize. spiedigitallibrary.org The coupling of two such radicals leads to the formation of 1,1'-binaphthalene, 2,2'-dimethyl, which is an intrinsically chiral dimer due to atropisomerism. spiedigitallibrary.org The synthesis of such binaphthyl systems is a cornerstone of asymmetric catalysis, as they form the backbone of many widely used chiral ligands like BINAP.

| Precursor | Reaction Type | Product | Chirality |

| 1-Bromo-2-methylnaphthalene | Electrochemical Dimerization | 1,1'-Binaphthalene, 2,2'-dimethyl | Inherently Chiral (Atropisomeric) |

Table detailing the formation of a chiral binaphthyl system from 1-bromo-2-methylnaphthalene. spiedigitallibrary.org

Naphthalenophanes are a class of cyclophanes that incorporate a naphthalene ring into a macrocyclic structure. These strained molecules are of great interest for studying aromaticity, transannular interactions, and for their unique photophysical properties. nih.gov While no specific synthesis of a naphthalenophane starting directly from this compound has been reported in the reviewed literature, its structure makes it an ideal candidate for such syntheses.